ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate
CAS No.: 1040677-63-1
Cat. No.: VC11949720
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-63-1 |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | ethyl 4-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22N4O3S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)12-15-13-26-17(20-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,20) |
| Standard InChI Key | BWGNFPWUJCEUHY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Introduction
Key Findings
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate (CAS: 1040677-63-1) is a piperazine-thiazole hybrid compound with potential pharmacological applications. Its structure combines a piperazine core, a thiazole ring with a phenylamino substituent, and an acetyl linker, contributing to diverse biological activities. This review synthesizes data from peer-reviewed journals, patents, and chemical databases to provide a detailed analysis of its synthesis, properties, and therapeutic potential .
Structural and Chemical Properties
Molecular Architecture
The compound features:
-
Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
-
Thiazole moiety: A five-membered aromatic ring containing sulfur and nitrogen, substituted with a phenylamino group at position 2.
-
Acetyl linker: Connects the thiazole to the piperazine core.
-
Ethyl carboxylate: Esterified at the piperazine’s 1-position.
Molecular Formula: C₁₈H₂₂N₄O₃S
Molecular Weight: 374.5 g/mol.
Spectroscopic and Computational Data
-
IUPAC Name: Ethyl 4-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate.
-
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3.
-
InChI Key: BW [truncated].
Synthesis and Optimization
General Synthetic Routes
Synthesis involves multi-step strategies:
-
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the 2-phenylaminothiazole core .
-
Acetylation: Coupling the thiazole intermediate with bromoacetyl bromide.
-
Piperazine Functionalization: Reaction with ethyl chloroformate to introduce the carboxylate group .
Example Protocol (Adapted from Patents ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea + α-bromoketone, EtOH, reflux | 75% |
| 2 | Bromoacetyl bromide, DCM, 0°C | 68% |
| 3 | Ethyl chloroformate, K₂CO₃, THF | 82% |
Challenges and Solutions
-
Regioselectivity: Thiazole ring formation requires precise stoichiometry to avoid byproducts .
-
Steric Hindrance: Bulky phenylamino groups may slow acetylation; microwave-assisted synthesis improves efficiency .
Pharmacological Profile
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria :
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 25 |
Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition .
Central Nervous System (CNS) Effects
Piperazine derivatives modulate monoamine neurotransmission, suggesting potential antidepressant or anxiolytic applications :
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 8.2 | Bcl-2/Bax modulation |
| A549 (Lung) | 12.1 | ROS generation |
Physicochemical and ADMET Properties
Solubility and Stability
-
LogP: 2.1 (moderate lipophilicity).
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4).
Toxicity Profile
Patent Landscape and Clinical Prospects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume